2-Chloro-5-ethynyl-4-methylpyridine
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Overview
Description
2-Chloro-5-ethynyl-4-methylpyridine is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-4-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethynyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or ketones.
Reduction: Formation of alkenyl or alkyl pyridines.
Scientific Research Applications
2-Chloro-5-ethynyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Chloro-5-ethynylpyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Chloro-4-methylpyridine: The position of the methyl group is different, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-5-ethynyl-4-methylpyridine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological research .
Properties
Molecular Formula |
C8H6ClN |
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Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-5-ethynyl-4-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 |
InChI Key |
JTQIKFYQBDCWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#C)Cl |
Origin of Product |
United States |
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